molecular formula C21H24F2N6O3S2 B4874272 2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B4874272
M. Wt: 510.6 g/mol
InChI Key: UFDZGTMNDPUKNN-UHFFFAOYSA-N
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Description

2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a triazole ring, and a difluorophenoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.

    Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates with the difluorophenoxy group under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Pharmacology: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenoxy group may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to the presence of both thiazole and triazole rings, along with the difluorophenoxy group. This combination of structural features may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

2-[[2-[[5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6O3S2/c1-6-29-18(12(3)32-15-8-7-13(22)9-14(15)23)26-27-21(29)33-10-16(30)25-20-24-11(2)17(34-20)19(31)28(4)5/h7-9,12H,6,10H2,1-5H3,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDZGTMNDPUKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C)C(C)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[({5-[1-(2,4-difluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

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